molecular formula C20H20ClN5O B1666547 Acodazole hydrochloride CAS No. 55435-65-9

Acodazole hydrochloride

Cat. No. B1666547
CAS RN: 55435-65-9
M. Wt: 381.9 g/mol
InChI Key: SIEMBUZUHHIAFB-UHFFFAOYSA-N
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Scientific Research Applications

Acodazole Hydrochloride has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Acodazole Hydrochloride is synthesized through a series of chemical reactions involving imidazoquinoline derivatives. The synthesis typically involves the reaction of imidazoquinoline with various reagents under controlled conditions to produce the desired compound .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure purity and consistency. The process requires stringent quality control measures to manage the potential cardiotoxicity associated with the compound .

Chemical Reactions Analysis

Types of Reactions: Acodazole Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazoquinoline derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Acodazole Hydrochloride exerts its effects by intercalating into DNA, which disrupts DNA replication and inhibits cell division. This mechanism makes it effective against rapidly dividing cancer cells. The compound targets DNA and associated replication machinery, leading to cell cycle arrest and apoptosis .

Similar Compounds:

Uniqueness: this compound is unique in its specific imidazoquinoline structure, which allows it to intercalate into DNA and disrupt replication. its significant cardiotoxicity differentiates it from other similar compounds, necessitating further research to mitigate these adverse effects .

properties

CAS RN

55435-65-9

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride

InChI

InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H

InChI Key

SIEMBUZUHHIAFB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

Canonical SMILES

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl

Appearance

Solid powder

Other CAS RN

55435-65-9

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

79152-85-5 (Parent)

shelf_life

Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC).

solubility

H > 50 (mg/mL)
pH 4 Acetate buffer > 50 (mg/mL)
pH 9 Carbonate buffer > 50 (mg/mL)
10% Ethanol > 50 (mg/mL)
Methanol 10 - 12 (mg/mL)
95% Ethanol 10 - 15 (mg/mL)
0.1 N HCl > 50 (mg/mL)
0.1 N NaOH < 1 (mg/mL)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acodazole HCl;  Acodazole hydrochloride;  NSC 305884;  NSC305884;  NSC-305884

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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